molecular formula C11H12O3 B8286672 2-Formyl-4'-methoxypropiophenone CAS No. 103986-81-8

2-Formyl-4'-methoxypropiophenone

Cat. No. B8286672
CAS RN: 103986-81-8
M. Wt: 192.21 g/mol
InChI Key: UUDXEFJQKJZEJK-UHFFFAOYSA-N
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Description

2-Formyl-4'-methoxypropiophenone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Formyl-4'-methoxypropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4'-methoxypropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103986-81-8

Product Name

2-Formyl-4'-methoxypropiophenone

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C11H12O3/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-8H,1-2H3

InChI Key

UUDXEFJQKJZEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (60.9 mmol) of 4′-methoxypropiophenone was dissolved in 100 ml of methyl formate. At room temperature, sodium methoxide, 15.3 g (79.2 mmol) at a concentration of 28% in methanol solution was dropwise added to the solution over a period of 30 minutes, followed by stirring at the same temperature for 6 hours. To the reaction mixture was added 100 ml of water, and the solution pH was adjusted to 1 with concentrated hydrochloric acid, followed by stirring for further 1 hour. Thereafter, the reaction mixture was extracted with 100 ml of ethyl acetate three times. The organic phase was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous magnesium sulfate. Filtration and subsequent distillation to remove the solvent gave 9.8 g (51.0 mmol) of 2-formyl-4′-methoxypropiophenone as a light yellow crystal. The yield was 84%. The product synthesized was subjected to the next reaction without purification.
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